

Technical Guide: Thermodynamic & Physicochemical Characterization of Unsymmetrical Dialkyl Piperazines

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Compound of Interest

Compound Name: 1-Methyl-4-pentylpiperazine

CAS No.: 115281-17-9

Cat. No.: B039483

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Executive Summary: The Asymmetry Advantage

In the domain of post-combustion carbon capture (CCS) and pharmaceutical intermediate synthesis, unsymmetrical dialkyl piperazines represent a critical "Goldilocks" zone between the high capacity of piperazine (PZ) and the favorable regeneration kinetics of tertiary amines.

While symmetric 1,4-dimethylpiperazine (DMP) is well-characterized, unsymmetrical variants like 1-Ethyl-4-methylpiperazine (1E4MP) offer unique thermodynamic tunability. The introduction of asymmetry disrupts crystal lattice packing (lowering melting points) and allows for the precise modulation of basicity (

) via steric hindrance, directly influencing the enthalpy of reaction (

) with CO

.

This guide provides the thermophysical baseline, synthesis pathways, and experimental protocols required to validate these compounds for industrial application.

Molecular Architecture & Synthesis

Structural Logic

The core advantage of 1E4MP over its symmetric counterparts lies in the entropic penalty of asymmetry. By substituting one methyl group with an ethyl group, we introduce a "packing frustration" that significantly suppresses the melting point, extending the liquid operating range—a critical parameter for solvent formulation in cold climates.

Synthesis Pathway: Reductive Amination

The most robust route to high-purity 1E4MP avoids direct alkylation (which leads to quaternary ammonium salts) and instead utilizes reductive amination.

Protocol:

- Precursor: Start with N-Methylpiperazine (NMP).
- Reagent: Acetaldehyde (1.1 eq) acts as the carbonyl source.
- Reducing Agent: Sodium triacetoxyborohydride (STAB) or catalytic hydrogenation (H_2 / Pd-C).
- Conditions: Reaction in Dichloromethane (DCM) or Methanol at 0°C

RT.

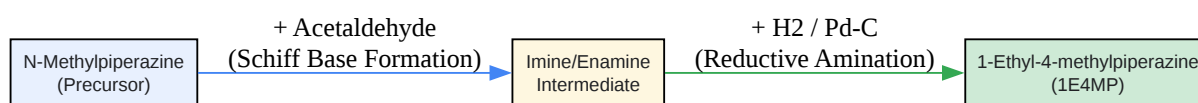


Figure 1: Reductive Amination Pathway for 1E4MP Synthesis

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Figure 1: Step-wise synthesis ensuring mono-alkylation specificity.

Thermophysical Properties[1][2][3][4]

The following data aggregates experimental values and high-confidence group-contribution estimations (Joback/UNIFAC) where direct literature is sparse.

Comparative Property Table

Property	Piperazine (PZ)	1,4-Dimethylpiperazine (DMP)	1-Ethyl-4-methylpiperazine (1E4MP)
MW (g/mol)	86.14	114.19	128.22
Physical State (25°C)	Solid (Crystals)	Liquid	Liquid
Melting Point (°C)	106	-1	<-10 (Est.)
Boiling Point (°C)	146	131	~148 - 152
Density (g/cm ³ , 20°C)	N/A (Solid)	0.844	0.855 (Est.)
(25°C)	9.73	8.38	~8.8 - 9.0
(25°C)	5.35	3.81	~4.2 - 4.5

“

Critical Insight: The

of 1E4MP is predicted to be slightly higher than DMP but lower than PZ. This is the "sweet spot." It is basic enough to capture CO

effectively but less basic than PZ, meaning the energy required to strip the CO

during regeneration (stripper duty) is reduced.

Viscosity & Density Behavior

Unlike PZ, which requires water to remain liquid at room temperature, 1E4MP is a neat liquid. However, viscosity is a function of hydrogen bonding capability.

- Trend: 1E4MP viscosity > DMP viscosity due to increased molecular weight and van der Waals interactions from the ethyl chain, despite the lack of H-bond donors.
- Temperature Dependence: Follows an Arrhenius-like behavior ($\ln(\eta) = \ln(A) + \frac{E_a}{RT}$).[1]

Chemical Thermodynamics: CO Capture Kinetics

The thermodynamic viability of 1E4MP for CCS is governed by its dissociation constants and enthalpy of absorption.

Protonation Thermodynamics ()

The steric bulk of the ethyl group on N4 destabilizes the protonated cation less than it hinders the approach of a proton, resulting in a slight depression of basicity compared to N-ethylpiperazine.

Thermodynamic Relationship:

- ΔH : Typically 30–45 kJ/mol for piperazine derivatives.
- Implication: Higher temperatures (in the stripper) significantly shift equilibrium toward the free amine, facilitating CO release.

Vapor-Liquid Equilibrium (VLE)

For unsymmetrical dialkyl piperazines, volatility is a major concern. While methylation (DMP) increases volatility compared to PZ, the addition of an ethyl group (1E4MP) suppresses volatility relative to DMP, reducing solvent loss in the gas stream.

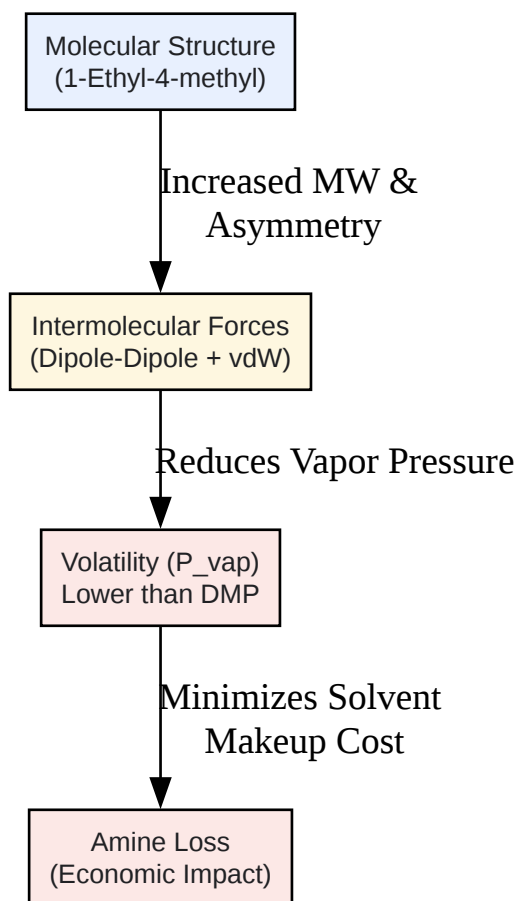


Figure 2: Structural Impact on Solvent Volatility and Economics

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Experimental Protocols (Self-Validating Systems)

To generate authoritative data for 1E4MP where literature is silent, follow these standard operating procedures (SOPs).

Determination of Dissociation Constants ()

Method: Potentiometric Titration.[2][3] Equipment: Mettler Toledo G20 or equivalent autotitrator, thermostated jacketed beaker.

- Preparation: Prepare a 0.01 M solution of 1E4MP in degassed, deionized water.
- Calibration: Calibrate pH electrode at the target temperature (e.g., 298.15 K) using NIST buffers (4.01, 7.00, 10.01).

- Titration: Titrate with 0.1 M HCl standardized solution.
- Validation: Perform the same titration on pure Piperazine (PZ). If experimental of PZ deviates >0.05 from 9.73, recalibrate.
- Calculation: Use the Henderson-Hasselbalch equation or regression analysis to determine and at half-equivalence points.

Density & Viscosity Measurement

Method: Oscillating U-tube (Density) and Rolling Ball/Capillary (Viscosity). Equipment: Anton Paar DMA 4500M + Lovis 2000 ME.

- Cleaning: Flush system with ethanol and acetone; dry with dry air.
- Zeroing: Verify density of air and degassed water at 20°C.
- Loading: Inject 1E4MP (ensure no microbubbles).
- Ramp: Program a temperature ramp from 20°C to 80°C (typical absorber/stripper range).
- Output: Generate and curves.

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